![molecular formula C19H18F4N6O B2530983 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034294-96-5](/img/structure/B2530983.png)

3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

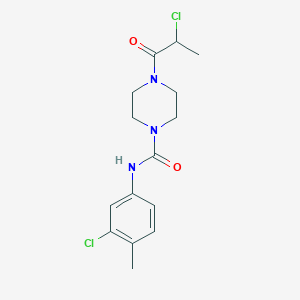

Beschreibung

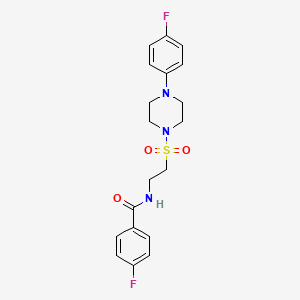

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a triazolo ring . It’s also known as Fezolinetant, an inhibitor of the Neurokinin Receptor .

Synthesis Analysis

The synthesis of similar triazole compounds often involves multi-component reactions . For instance, a method for constructing 3-trifluoromethyl-1,2,4-triazoles involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a triazolo ring, both of which are five-membered rings containing nitrogen atoms . The compound also contains a fluorophenyl group and a trifluoromethyl group .Chemical Reactions Analysis

Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .Wissenschaftliche Forschungsanwendungen

Enaminones as Building Blocks

Enaminones are pivotal in synthesizing a diverse array of heterocyclic compounds, including azolopyrimidines, azolopyridines, and quinolines, which hold significant potential in medicinal chemistry and materials science. The reaction of enaminones with aminoheterocycles demonstrates a route to synthesize these complex structures, offering a foundation for exploring new chemical entities with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).

Molecular Probes for Receptors

Derivatives similar to the compound , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been identified as high-affinity antagonists for specific receptors, like the A2A adenosine receptor. These compounds serve as molecular probes for studying receptor interactions, contributing to the development of therapeutic agents and the understanding of receptor signaling pathways (Kumar et al., 2011).

Antitumor and Antimicrobial Activities

The incorporation of the pyrazole and triazolo-pyrimidine scaffolds into new compounds has shown promising antitumor and antimicrobial activities. This highlights the potential of these compounds in developing new therapies for cancer and infectious diseases, offering insights into the structure-activity relationships essential for drug discovery (Riyadh, 2011).

Synthesis and Structural Analysis

The synthesis of fluorinated pyrazoles and pyrimidines, including the specific functionalization at certain positions, plays a crucial role in creating compounds with potential biological activities. The structural analysis and crystalline properties of these compounds contribute to the understanding of their chemical behavior and interaction with biological targets (Liu et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triazole compounds, including 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Specific interactions of this compound with particular enzymes, proteins, and other biomolecules are not reported in the available literature.

Cellular Effects

The cellular effects of this compound are not explicitly reported in the available literature. Triazole compounds are known to exhibit a wide range of biological activities, which suggests they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The specific molecular mechanism of action of this compound is not reported in the available literature. Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F4N6O/c1-28-15(9-14(27-28)11-2-4-13(20)5-3-11)18(30)24-10-17-26-25-16-8-12(19(21,22)23)6-7-29(16)17/h2-5,9,12H,6-8,10H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDSFLWBFZKXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)

![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)